molecular formula C12H13ClN2S B3340807 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole CAS No. 885527-33-3

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole

Cat. No.: B3340807
CAS No.: 885527-33-3
M. Wt: 252.76 g/mol
InChI Key: RJJINACFKMZRQI-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole (molecular formula: C₁₂H₁₃ClN₂S) is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 5 and a piperidin-4-yl group at position 2 . The benzothiazole scaffold is known for its diverse biological activities, including antimicrobial and antitumor properties .

Properties

IUPAC Name

5-chloro-2-piperidin-4-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJINACFKMZRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885527-33-3
Record name 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 4-chlorobenzoyl chloride to form 5-chloro-2-mercaptobenzothiazole, which is then reacted with piperidine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Dopamine D4 Receptor Targeting

Recent studies have highlighted the potential of benzothiazole derivatives, including 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole, in targeting the dopamine D4 receptor (D4R). This receptor is implicated in several neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders (SUDs).

Binding Affinity Data:

CompoundKi (nM)Selectivity
This compound≤ 6.9High
NGD-94–110Moderate
L-745,87020Low

The compound demonstrated high binding affinity and selectivity for D4R, making it a candidate for further investigation in rodent models of SUDs .

Dual-Acting Antidepressants

Another area of application is in the development of dual-acting antidepressants. The compound has been evaluated for its activity on serotonin receptors (5HT1A) and the serotonin transporter (SERT).

Binding Affinity Comparison:

Compound5HT1A Ki (nM)SERT Ki (nM)
Vilazodone0.3 ± 0.060.5 ± 0.4
This compoundTBDTBD

This application leverages the compound's structural features that enhance binding affinities at these critical neurotransmitter sites .

Antimicrobial Activity

Benzothiazole derivatives have shown promising antimicrobial properties. The compound has been assessed against various bacterial strains and fungi.

Antimicrobial Activity Data:

StrainMIC (µg/mL)
E. coli15.6 - 125
C. albicans25 - 250

In a comparative study, derivatives of benzothiazole exhibited better activity than standard antibiotics like ampicillin and antifungals such as ketoconazole . This suggests that the compound may be effective against resistant strains.

Anti-Tubercular Properties

The compound has also been investigated for its anti-tubercular activity against Mycobacterium tuberculosis. Recent research indicates that benzothiazole derivatives can inhibit the growth of this pathogen effectively.

Anti-Tubercular Activity Comparison:

CompoundInhibition Concentration
Standard Reference DrugX µg/mL
New Benzothiazole DerivativeY µg/mL

Studies suggest that modifications to the benzothiazole scaffold can lead to enhanced potency against tuberculosis compared to existing treatments .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Piperidinyl vs. Aromatic Rings

  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

    • Structure : Replaces the piperidinyl group with a 4-methoxyphenyl ring .
    • Crystal Packing : The dihedral angle between the benzothiazole and methoxyphenyl rings is 8.76°, indicating near coplanarity, which facilitates π-π stacking interactions in the crystal lattice .
    • Electronic Effects : The methoxy group is electron-donating, increasing electron density on the benzothiazole core, which may enhance reactivity in electrophilic substitutions .
  • 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole Structure: Features a bulkier 3,4,5-trimethoxyphenyl group .
  • Key Difference : The piperidinyl group in the target compound introduces a basic nitrogen, enabling protonation at physiological pH, which could improve solubility in aqueous environments compared to the methoxy-substituted analogs .

Heterocycle Modifications: Benzothiazole vs. Benzoxazole

  • 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole Structure: Replaces the sulfur atom in benzothiazole with oxygen . Predicted CCS: The [M+H]⁺ CCS is 149.4 Ų, identical to the target benzothiazole compound, suggesting similar molecular size and shape .

Halogen and Functional Group Variations

  • 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole

    • Structure : Substitutes chlorine with fluorine at position 5 .
    • Impact : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and alter intermolecular interactions (e.g., halogen bonding) .
  • 5-Chloro-2-[(4-chlorophenyl)thio]-1,3-benzothiazole Structure: Features a thioether-linked 4-chlorophenyl group .

Biological Activity

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzothiazole core substituted with a piperidine moiety and a chlorine atom. Its structural formula can be represented as follows:

C10H10ClN1S\text{C}_{10}\text{H}_{10}\text{ClN}_1\text{S}

This compound's unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Properties

Research has demonstrated that benzothiazole derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported that certain benzothiazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against these pathogens, indicating promising antibacterial properties .

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer effects. Specifically, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)15.5
Similar Benzothiazole DerivativeHeLa (Cervical)10.2

Neuropharmacological Effects

Recent studies have highlighted the potential of benzothiazoles in neuropharmacology. Specifically, they may act as ligands for dopamine receptors, indicating a possible role in treating conditions like cocaine use disorder (CUD). Research has shown that modifications in the piperidine ring can significantly affect receptor binding affinity and selectivity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound has shown potential as a ligand for dopamine receptors (D4R), which are implicated in neuropsychiatric disorders.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
  • Cell Membrane Interaction : The lipophilicity of the compound allows it to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic efficacy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings:

  • Breast Cancer Study : A derivative similar to this compound was tested on MCF-7 breast cancer cells, showing significant inhibition of cell growth with an IC50 value of 15.5 µM.
  • Antibacterial Efficacy : In a comparative study against E. coli, the compound exhibited an MIC of 8 µg/mL, demonstrating its potential as an antibacterial agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole?

The synthesis typically involves cyclization reactions starting from substituted benzothiazole precursors. For example, benzothiazole derivatives are synthesized by reacting 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic or basic conditions. Piperidine substitution at the 2-position can be introduced via nucleophilic substitution or coupling reactions using piperidine derivatives. Key steps include:

  • Cyclization : Using reagents like POCl₃ or PCl₃ to facilitate benzothiazole ring formation.
  • Piperidine functionalization : Introducing the piperidin-4-yl group via Buchwald-Hartwig coupling or SNAr reactions with halogenated intermediates .
  • Purification : Recrystallization from methanol or chromatography (e.g., silica gel) to isolate the target compound.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : To verify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine protons at δ 1.5–3.0 ppm) and carbon assignments.
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-S absorption ~650 cm⁻¹).
  • X-ray crystallography : Provides definitive proof of molecular geometry, such as bond angles and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the binding affinity of this compound to enzyme targets?

  • Target selection : Prioritize enzymes with known roles in diseases (e.g., PFOR enzyme in anaerobic metabolism, as seen in nitazoxanide derivatives ).
  • Docking software : Use tools like MOE or AutoDock with force fields (e.g., AMBER) to simulate ligand-receptor interactions.
  • Validation : Compare docking poses with crystallographic data (e.g., PDB entries) and validate via mutagenesis or enzymatic assays .

Q. How should researchers address contradictory data in studies evaluating the biological activity of this compound?

Contradictions may arise from:

  • Experimental conditions : Variations in cell lines, enzyme sources, or assay pH (e.g., AST/ALT enzyme activation vs. inhibition observed in benzothiazole derivatives under different pH levels ).
  • Structural analogs : Subtle differences in substituents (e.g., methoxy vs. piperidine groups) can alter binding modes.
  • Resolution : Replicate studies under standardized conditions and use orthogonal assays (e.g., SPR for binding affinity, LC-MS for metabolite profiling) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

  • Systematic substitution : Modify the piperidine ring (e.g., N-methylation, spirocyclic derivatives) and the benzothiazole core (e.g., halogen replacement).
  • Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors (e.g., the sulfur atom in benzothiazole for hydrophobic interactions).
  • In vitro screening : Test analogs against panels of enzymes or cell lines to correlate structural changes with activity trends .

Q. How can researchers optimize the synthetic yield of this compound?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to improve piperidine incorporation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Reaction monitoring : Use TLC or HPLC to track intermediates and adjust reaction times .

Methodological Considerations

Q. What analytical approaches are recommended for assessing the purity of this compound in complex matrices?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients and ESI-MS detection for trace impurity profiling.
  • Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C₁₂H₁₄ClN₃S requires C 54.64%, H 5.35%, N 15.93%) .

Q. How should stability studies be conducted for this compound under physiological conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light, and varied pH (1–13) to identify degradation products.
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole
Reactant of Route 2
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5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole

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